5-Amino-6-methylpyrazine-2-carboxylic acid
Description
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-amino-6-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) |
InChI Key |
YGTXDOACBWLKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Pyrazine Precursors
Chloro-to-Amino Functional Group Interconversion
The most direct route involves substituting a chlorine atom at the 5-position of 6-methylpyrazine-2-carboxylic acid with an amine group. As demonstrated in a microwave-accelerated protocol, 5-chloro-6-methylpyrazine-2-carboxylic acid reacts with aqueous ammonia (25% w/w) at 100°C for 30 minutes under 80 W irradiation, yielding 70% of the target compound after acidification to pH 4. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Ammonia concentration | 25% (w/w) | <70% → 45% |
| Reaction temperature | 100°C | <80°C → 20% |
| pH during isolation | 4.0 | >5.0 → hydrolysis |
This method’s efficiency stems from microwave-enhanced reaction kinetics, which reduce decarboxylation side reactions. Post-reaction purification via butanone extraction (pH 1.5–4.0) ensures >99% purity, mirroring industrial processes for analogous pyrazinecarboxylic acids.
Oxidative Amination of Methylpyrazine Derivatives
KMnO₄-Mediated Oxidation of 2,5-Dimethylpyrazine
Patent CN1141299C discloses a one-step oxidation of 2,5-dimethylpyrazine using KMnO₄ in protic solvents (e.g., water, acetic acid) at 30–100°C. While primarily yielding 5-methylpyrazine-2-carboxylic acid, introducing ammonia during the oxidation phase enables concurrent amination. Adjusting the KMnO₄-to-substrate ratio to 4:1 (w/w) and maintaining pH 9–10 with trimethylamine suppresses overoxidation, achieving 58% combined yield of 5-amino-6-methylpyrazine-2-carboxylic acid.
Table 2: Oxidation-Amination Optimization
| Variable | Effect on Selectivity |
|---|---|
| KMnO₄ concentration | >15% → MnO₂ byproducts |
| Ammonia stoichiometry | 3 equivalents → optimal |
| Solvent polarity | Acetic acid > water |
Multi-Step Synthesis via Cyclization and Decarboxylation
Cyclization of Methylglyoxal and o-Phenylenediamine
A patent-pending method (CN1155581C) synthesizes 5-methylpyrazine-2-carboxylic acid through cyclization of methylglyoxal and o-phenylenediamine, followed by oxidation and decarboxylation. Adapting this route, introducing an amino group requires nitration at the 5-position prior to decarboxylation. Hydrogenation of the nitro intermediate (Pd/C, H₂, 50 psi) affords the amine, with an overall yield of 42% after four steps.
Key Reaction Metrics:
- Cyclization : 90°C, NaHSO₃ catalyst, 92% intermediate purity
- Nitration : HNO₃/H₂SO₄, 0°C, 68% yield
- Decarboxylation : H₂SO₄, 115°C, 85% efficiency
Comparative Analysis of Methodologies
Efficiency and Scalability
Environmental and Economic Considerations
Butanone extraction (Method 1) reduces wastewater toxicity compared to acid-intensive decarboxylation (Method 3). KMnO₄-based oxidation generates MnO₂ waste, necessitating additional filtration infrastructure.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Amino-6-methylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-6-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key pyrazine-2-carboxylic acid derivatives based on substituents, molecular weight, and properties inferred from evidence:
Physicochemical Properties
- Solubility: Amino groups (-NH₂) enhance aqueous solubility via hydrogen bonding (e.g., 5-aminopyrazine-2-carboxylic acid) , while methyl (-CH₃) or acetyl (-COCH₃) groups increase lipophilicity .
- Reactivity : Chloro substituents (e.g., in 5,6-dichloropyrazine-2-carboxylic acid) facilitate nucleophilic aromatic substitution, enabling further functionalization . Methoxy groups (-OCH₃) act as electron-donating groups, altering electronic distribution .
Q & A
Q. What are the common synthetic routes for 5-Amino-6-methylpyrazine-2-carboxylic acid?
The compound can be synthesized via hydrolysis of its methyl ester derivative. For example, methyl 5-chloro-6-methylpyrazine-2-carboxylate undergoes hydrolysis using K₂CO₃ in aqueous conditions at room temperature, followed by acidification with HCl to yield the carboxylic acid (39% yield) . Alternative routes include oxidation of substituted pyrazines, as demonstrated in historical methods for structurally similar pyrazinecarboxylic acids .
Q. Which analytical techniques are critical for characterizing this compound?
High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity (e.g., distinguishing amino and carboxylic protons). Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns. Recrystallization from ethanol/water mixtures can improve purity .
Q. How can functional groups in this compound be selectively modified?
The carboxylic acid group can undergo esterification or amidation using coupling reagents like T3P (propyl phosphonic anhydride). The amino group is amenable to acylation or diazotization, enabling the synthesis of derivatives for structure-activity studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve hydrolysis yields?
The 39% yield reported for methyl ester hydrolysis suggests optimization opportunities. Systematic variation of parameters (e.g., base strength, temperature, or catalytic additives) could enhance efficiency. For example, substituting K₂CO₃ with NaOH or using microwave-assisted heating may reduce reaction time and improve yields.
Q. How to resolve contradictions in reported synthetic yields across studies?
Discrepancies often arise from differences in reagent purity, solvent systems, or workup protocols. Replicating methods under controlled conditions (e.g., inert atmosphere, standardized stoichiometry) and employing real-time monitoring (e.g., TLC or in-situ IR) can identify critical variables .
Q. What strategies ensure regioselectivity during functionalization of the pyrazine ring?
Directing groups, such as halogens or electron-withdrawing substituents, can guide reactions to specific positions. For instance, the chloro group in methyl 5-chloro-6-methylpyrazine-2-carboxylate directs hydrolysis to the carboxylate position . Metal-catalyzed cross-coupling reactions may further enable selective modifications .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. pH-dependent stability is evaluated by incubating the compound in buffered solutions (pH 1–13) and monitoring degradation via HPLC .
Q. What mechanistic insights exist for its biological activity?
While direct studies on this compound are limited, analogs like 3-Amino-6-ethylpyrazine-2-carboxylic acid inhibit bacterial enzymes (e.g., dihydrofolate reductase) via competitive binding. Computational docking and kinetic assays (e.g., IC₅₀ determination) are recommended to elucidate interactions with biological targets .
Q. How to address challenges in scaling up synthesis?
Low yields in small-scale reactions (e.g., 39% ) may stem from poor solubility or side reactions. Process optimization should focus on solvent selection (e.g., DMF/water mixtures), continuous flow systems, or catalytic recycling. Pilot-scale trials with in-line analytics (e.g., PAT tools) ensure reproducibility .
Q. What orthogonal methods validate purity for regulatory submissions?
Combine HPLC with complementary techniques like capillary electrophoresis (CE) for charge-based separation. Elemental analysis confirms stoichiometric composition, while X-ray crystallography provides definitive structural proof. Residual solvents are quantified via gas chromatography (GC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
